An In-depth Technical Guide to N-Boc-(+/-)-aminohex-5-enal: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-Boc-(+/-)-aminohex-5-enal: Synthesis, Properties, and Applications
Introduction: A Versatile Building Block in Modern Synthesis
N-Boc-(+/-)-aminohex-5-enal is a bifunctional organic molecule of significant interest to researchers and scientists in the field of drug development and complex molecule synthesis. Its structure incorporates a terminal aldehyde, a synthetically versatile handle for a myriad of chemical transformations, and an amine functionality protected by the robust tert-butyloxycarbonyl (Boc) group. This strategic combination allows for selective manipulation of the aldehyde while the nitrogen's nucleophilicity is masked, preventing undesired side reactions. The presence of a terminal alkene further enhances its utility, offering a site for reactions such as olefin metathesis, hydroboration-oxidation, and Michael additions. This guide provides a comprehensive overview of the chemical structure, physical properties, a plausible synthetic route, and the potential applications of this valuable synthetic intermediate.
Chemical Structure and Physicochemical Properties
The chemical structure of N-Boc-(+/-)-aminohex-5-enal consists of a six-carbon chain with an aldehyde at the C1 position, a Boc-protected amine at the C5 position, and a double bond between C5 and C6. The presence of a chiral center at C5 indicates that the compound exists as a racemic mixture of enantiomers.
A summary of the predicted and known physical properties of N-Boc-(+/-)-aminohex-5-enal and related compounds is presented below. It is important to note that specific experimental data for this exact molecule is not widely available in public literature; therefore, some values are estimated based on structurally similar compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C11H19NO3 | Calculated |
| Molecular Weight | 213.27 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil | Analogy to similar N-Boc protected amino aldehydes[1] |
| Boiling Point | Not determined | |
| Melting Point | Not applicable (likely an oil at room temperature) | Analogy to similar N-Boc protected amino aldehydes[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General knowledge of N-Boc protected compounds |
| Stability | Sensitive to strong acids; stable under basic and neutral conditions.[1] The aldehyde is prone to oxidation. | General stability of the N-Boc group and aldehydes[1][][3] |
Plausible Synthetic Pathway: From Alcohol to Aldehyde
The synthesis of N-Boc protected amino aldehydes is commonly achieved through the oxidation of the corresponding N-Boc protected amino alcohols.[1] This approach offers a reliable and high-yielding route to the desired aldehyde while preserving the integrity of the Boc protecting group. A plausible and efficient synthetic workflow for N-Boc-(+/-)-aminohex-5-enal is outlined below.
Caption: Plausible two-step synthesis of N-Boc-(+/-)-aminohex-5-enal.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of tert-butyl (6-hydroxyhex-1-en-2-yl)carbamate (N-Boc-aminohex-5-enol)
-
To a solution of (+/-)-aminohex-5-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-aminohex-5-enol as a colorless oil.
Step 2: Oxidation to N-Boc-(+/-)-aminohex-5-enal
The oxidation of N-Boc protected amino alcohols to their corresponding aldehydes can be achieved using various mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a highly effective method due to its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of sensitive functional groups like the N-Boc group.[4][5][6][7][8]
-
Dissolve N-Boc-aminohex-5-enol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(+/-)-aminohex-5-enal.
An alternative to DMP is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[9][10][11][12] While also effective, this method requires cryogenic conditions and generates dimethyl sulfide, a volatile and odorous byproduct.[10][11]
Spectroscopic Characterization: Predicted Data
¹H NMR (400 MHz, CDCl₃):
-
δ 9.7 (t, 1H): Aldehyde proton (-CHO).
-
δ 5.8 (m, 1H): Olefinic proton (-CH=CH₂).
-
δ 5.0-5.2 (m, 2H): Olefinic protons (-CH=CH ₂).
-
δ 4.5 (br s, 1H): NH proton of the Boc group.
-
δ 3.8 (m, 1H): Proton on the carbon bearing the NBoc group (CH-NBoc).
-
δ 2.5 (q, 2H): Methylene protons adjacent to the aldehyde ( -CH₂-CHO).
-
δ 1.6-1.8 (m, 4H): Methylene protons in the carbon chain.
-
δ 1.45 (s, 9H): tert-butyl protons of the Boc group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 202.0: Aldehyde carbonyl carbon (-CHO).
-
δ 155.5: Carbamate carbonyl carbon (Boc C=O).
-
δ 138.0: Olefinic carbon (-C H=CH₂).
-
δ 115.0: Olefinic carbon (-CH=C H₂).
-
δ 80.0: Quaternary carbon of the Boc group (-C (CH₃)₃).
-
δ 50.0: Carbon bearing the NBoc group (C H-NBoc).
-
δ 43.0, 35.0, 25.0: Methylene carbons in the chain.
-
δ 28.5 (3C): Methyl carbons of the Boc group.
IR (neat, cm⁻¹):
-
~3350 (br): N-H stretch (Boc-NH).
-
~2975, 2930, 2870: C-H stretches (aliphatic).
-
~2720, 2820: C-H stretch (aldehyde).
-
~1725: C=O stretch (aldehyde).
-
~1690: C=O stretch (Boc carbamate).
-
~1640: C=C stretch (alkene).
-
~1510: N-H bend.
-
~1160: C-O stretch (Boc).
Applications in Drug Discovery and Organic Synthesis
N-Boc-(+/-)-aminohex-5-enal is a valuable chiral building block for the synthesis of a wide range of complex organic molecules. Its bifunctional nature allows for its use in various synthetic strategies.
Caption: Key reaction pathways for N-Boc-(+/-)-aminohex-5-enal.
-
Peptide and Peptidomimetic Synthesis: After modification of the aldehyde or alkene, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the primary amine for subsequent peptide coupling reactions.[3] This allows for the incorporation of the modified hexenal moiety into peptide chains to create novel peptidomimetics with potentially enhanced biological activity and stability.
-
Heterocyclic Synthesis: The aldehyde functionality is a key precursor for the construction of various heterocyclic ring systems through reactions such as the Pictet-Spengler reaction or multicomponent reactions.
-
Asymmetric Synthesis: As a chiral building block, it can be used in diastereoselective reactions to introduce new stereocenters with a high degree of control.
-
Total Synthesis of Natural Products: The versatile functionalities of N-Boc-(+/-)-aminohex-5-enal make it an attractive intermediate in the total synthesis of complex natural products that contain amino alcohol or related structural motifs.
Stability and Storage
N-Boc protected amino aldehydes require careful handling and storage to maintain their integrity.[1]
-
Storage Conditions: It is recommended to store N-Boc-(+/-)-aminohex-5-enal under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C for long-term storage) to minimize degradation. The container should be tightly sealed to prevent exposure to moisture and air, as the aldehyde group is susceptible to oxidation.
-
Chemical Stability: The N-Boc group is stable to a wide range of nucleophiles and basic conditions.[1][][14] However, it is readily cleaved by strong acids.[1][3] Therefore, acidic conditions should be avoided during storage and handling unless deprotection is intended. The aldehyde functionality can be sensitive to both strong acids and bases, which can catalyze aldol reactions or other side reactions.
Conclusion
N-Boc-(+/-)-aminohex-5-enal is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and organic synthesis. Its unique combination of a protected amine, a reactive aldehyde, and a terminal alkene provides multiple avenues for chemical modification. While specific experimental data for this molecule is limited, this guide provides a robust framework based on established chemical principles and data from analogous compounds to aid researchers in its synthesis, characterization, and application. The continued exploration of such bifunctional building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics.
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